molecular formula C25H32F3N5O8 B6295721 Ac-Gly-Ala-Lys-AMC Trifluoroacetate CAS No. 1926163-46-3

Ac-Gly-Ala-Lys-AMC Trifluoroacetate

Cat. No. B6295721
CAS RN: 1926163-46-3
M. Wt: 587.5 g/mol
InChI Key: GCWXWJPVPJYVFG-DJKAKHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is a control peptide for protease-coupled histone deacetylase (HDAC) assay . It is a synthetic peptide with a molecular formula of C₂₃H₃₁N₅O₆ .


Molecular Structure Analysis

The molecular formula of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . More detailed structural information or a visual representation of the molecule was not found in the search results.


Chemical Reactions Analysis

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is used in protease-coupled histone deacetylase (HDAC) assays . In these assays, the peptide undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) . AMC is fluorescent under UV light and can emit a fluorescent signal .


Physical And Chemical Properties Analysis

The molecular formula of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . The peptide is synthetic and is stored at temperatures below -15°C . No further physical or chemical properties were found in the search results.

Scientific Research Applications

Protease-Coupled Histone Deacetylase (HDAC) Assay

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is used as a control peptide for protease-coupled histone deacetylase (HDAC) assay . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Protein Binding Studies

This compound can be used in protein binding studies . Proteins have a myriad of functions within organisms, including catalysing metabolic reactions, DNA replication, responding to stimuli, providing structure to cells and organisms, and transporting molecules from one location to another.

Peptide Coupling

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” can be used in peptide coupling . Peptide coupling is a fundamental step in the production of peptides, and it involves the formation of a peptide bond between two amino acids.

Enzyme Studies

This compound can be used in enzyme studies . Enzymes are biological molecules that significantly speed up the rate of virtually all of the chemical reactions that take place within cells.

Biochemical and Physiological Actions

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” can be used to study its biochemical and physiological actions . This includes understanding its interactions, reactions, and pathways in the body.

Molecular Weight Determination

The molecular weight of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is 473.53 . This information is crucial in many areas of research and development, including the synthesis of new compounds.

Mechanism of Action

Target of Action

The primary target of Ac-Gly-Ala-Lys-AMC Trifluoroacetate is the histone deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Mode of Action

Ac-Gly-Ala-Lys-AMC Trifluoroacetate is used as a control peptide for protease-coupled HDAC assays . It interacts with its target HDAC by undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Biochemical Pathways

The compound affects the biochemical pathway involving HDACs. By acting as a control peptide in HDAC assays, it helps in the determination of protease activity . The downstream effects include changes in gene expression regulated by the acetylation and deacetylation of histones.

Result of Action

The hydrolysis of Ac-Gly-Ala-Lys-AMC Trifluoroacetate releases AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a signal that indicates the activity of the protease .

Action Environment

For instance, it is recommended to be stored at temperatures below -15°C .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O6.C2HF3O2/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29;3-2(4,5)1(6)7/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32);(H,6,7)/t14-,18-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXWJPVPJYVFG-DJKAKHFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Gly-Ala-Lys-AMC Trifluoroacetate

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